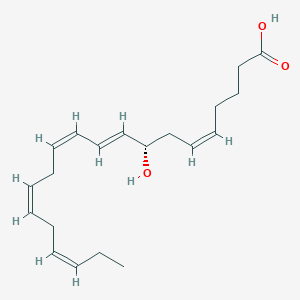

8S-Hepe

Description

Propriétés

IUPAC Name |

(5Z,8S,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOUCHKFBGGNEB-CHGUASJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347673 | |

| Record name | 8-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118492-81-2 | |

| Record name | 8-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 8(S)-Hydroxyeicosatetraenoic Acid (8S-HETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-Hydroxyeicosatetraenoic acid (8S-HETE) is a stereospecific, enzymatically derived metabolite of arachidonic acid, primarily synthesized through the action of 8S-lipoxygenase (8S-LOX). This bioactive lipid mediator plays a multifaceted role in a range of physiological and pathological processes. Notably, 8S-HETE is implicated in the regulation of inflammation, cell migration, and has demonstrated a context-dependent role in cancer, where it can exhibit anti-tumorigenic properties. Its mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in lipid metabolism and inflammation. Furthermore, 8S-HETE has been shown to modulate key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides an in-depth overview of the biological significance of 8S-HETE, with a focus on its synthesis, signaling pathways, and functional roles, supported by quantitative data and detailed experimental methodologies.

Introduction

Eicosanoids, a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, are critical regulators of cellular function in health and disease. Among these, the hydroxyeicosatetraenoic acids (HETEs) represent a family of oxygenated metabolites with diverse biological activities that are dependent on the position and stereochemistry of the hydroxyl group. 8(S)-HETE is a specific enantiomer produced via the 8S-lipoxygenase pathway and has emerged as a significant modulator of cellular behavior.[1][2] Unlike its R-enantiomer or HETEs produced through non-enzymatic lipid peroxidation, the stereospecific synthesis of 8S-HETE underscores its targeted biological functions.[2] This guide will explore the core biological significance of 8S-HETE, providing a valuable resource for researchers and professionals in drug development seeking to understand and potentially target this pathway.

Biosynthesis of 8S-HETE

The primary route for the production of 8S-HETE is the enzymatic oxygenation of arachidonic acid by 8S-lipoxygenase (8S-LOX).[1] This enzyme stereoselectively abstracts a hydrogen atom from the C-10 position of arachidonic acid, leading to the formation of an 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE) intermediate. This unstable intermediate is then rapidly reduced to the more stable 8S-HETE. The murine ortholog of human 15-lipoxygenase-2 (15-LOX-2) has been identified as an enzyme that produces 8S-HETE.[2]

In contrast, non-enzymatic lipid peroxidation of arachidonic acid can also produce 8-HETE, but this process results in a racemic mixture of both 8(S)-HETE and 8(R)-HETE.[2] The stereospecificity of the enzymatic pathway is crucial for the distinct biological activities of 8S-HETE.

Biological Functions and Signaling Pathways

8S-HETE exerts its biological effects through interactions with specific cellular targets, leading to the activation of downstream signaling cascades. The most well-characterized receptor for 8S-HETE is the nuclear receptor PPARα.[3][4]

PPARα Activation

8(S)-HETE is a potent and selective activator of PPARα.[1][4] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation.[4] Upon binding to 8S-HETE, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] The activation of PPARα by 8S-HETE is a key mechanism underlying its anti-inflammatory and metabolic regulatory effects.[5]

MAPK and NF-κB Signaling

In addition to PPARα, 8S-HETE has been shown to influence the MAPK and NF-κB signaling pathways, which are central regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[6] In human ventricular cardiomyocytes, 8-HETE has been demonstrated to promote hypertrophy through a mechanism dependent on both MAPK and NF-κB.[6] Activation of these pathways can lead to the transcription of pro-inflammatory and pro-proliferative genes.

Role in Cell Migration

8(S)-HETE has been identified as a key regulator of corneal epithelial cell migration during wound healing.[7] Studies have shown that inhibition of lipoxygenases, and consequently 8S-HETE production, leads to delayed epithelial wound closure. Exogenous application of 8(S)-HETE was able to reverse the inhibitory effects on cell migration, highlighting its crucial role in this process.[7]

Role in Cancer

The role of 8S-HETE in cancer is complex and appears to be context-dependent. Some studies have suggested an anti-tumorigenic role. For instance, the murine 8S-lipoxygenase and its product 8S-HETE have been associated with anti-tumorigenic, pro-differentiating, and tumor-suppressing effects in skin carcinogenesis.

Quantitative Data

The following table summarizes the available quantitative data for 8S-HETE's biological activities.

| Parameter | Value | Cell/System | Reference |

| IC50 | |||

| GST-xPPARα binding | ≈500 nM | In vitro binding assay | [1] |

| Effective Concentration | |||

| NF-κB Activation | 10 µM | RL-14 (human ventricular cardiomyocyte cell line) | [6] |

Experimental Protocols

Cell-Based PPARα Activation Assay (Luciferase Reporter Assay)

Objective: To determine the ability of 8S-HETE to activate PPARα.

Materials:

-

HEK293T cells

-

Expression plasmid for human or mouse PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

8(S)-HETE standard

-

Positive control (e.g., GW7647)

-

Luciferase assay reagent

-

Cell culture medium and supplements

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 8(S)-HETE or a vehicle control. Include a positive control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[8]

MAPK and NF-κB Activation Assays

Objective: To quantify the activation of MAPK and NF-κB pathways in response to 8S-HETE.

Materials:

-

RL-14 cells (or other relevant cell line)

-

8(S)-HETE

-

Phospho-specific ELISA kits for ERK1/2, p38 MAPK, and JNK

-

NF-κB binding activity assay kit

-

Cell lysis buffer

-

Protein assay kit

Protocol for MAPK Activation:

-

Cell Treatment: Treat RL-14 cells with the desired concentrations of 8S-HETE for a specified time (e.g., 2 hours).[6]

-

Cell Lysis: Lyse the cells and collect the cytoplasmic protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

ELISA: Perform the phospho-specific ELISA for each MAPK according to the manufacturer's instructions, using equal amounts of protein for each sample.[6]

-

Data Analysis: Measure the absorbance and calculate the fold change in phosphorylation relative to the vehicle-treated control.[8]

Protocol for NF-κB Activation:

-

Cell Treatment: Treat RL-14 cells with 8S-HETE as described above.[6]

-

Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells according to the instructions provided with the NF-κB binding activity assay kit.

-

Binding Assay: Perform the NF-κB binding activity assay, which typically involves the incubation of nuclear extracts with an oligonucleotide containing the NF-κB consensus sequence immobilized on a plate.[8]

-

Data Analysis: Measure the absorbance to determine the amount of active NF-κB bound to the consensus sequence.

Transwell Cell Migration Assay

Objective: To assess the effect of 8S-HETE on cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell line of interest (e.g., corneal epithelial cells)

-

Cell culture medium (serum-free and with chemoattractant)

-

8(S)-HETE

-

Fixing and staining reagents (e.g., methanol and DAPI or crystal violet)

Protocol:

-

Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., serum or a specific growth factor) with or without different concentrations of 8S-HETE to the lower chamber.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Gently remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., DAPI or crystal violet).

-

Quantification: Count the number of migrated cells in several microscopic fields for each insert.

Conclusion

8(S)-HETE is a stereospecific lipid mediator with significant biological activities, primarily driven by its interaction with PPARα and its modulation of the MAPK and NF-κB signaling pathways. Its roles in inflammation, cell migration, and cancer highlight its potential as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological significance of 8S-HETE and explore its therapeutic potential. Further research is warranted to fully elucidate its receptor interactions, downstream signaling networks, and its precise role in various disease states.

References

- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

8S-Hydroxyeicosatetraenoic Acid (8S-HETE): A Comprehensive Technical Guide on its Discovery and Role in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

8S-Hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the enzymatic oxygenation of arachidonic acid. As a member of the eicosanoid family, it plays a significant role in a variety of physiological and pathological processes, including inflammation, cell signaling, and tissue repair. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological functions of 8S-HETE, with a focus on its relevance to lipid research and therapeutic development. The information is presented with detailed experimental methodologies, quantitative data, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Discovery and History

The discovery of 8-HETE is rooted in the broader investigation of arachidonic acid metabolism. While various hydroxyeicosatetraenoic acids were being identified in the 1970s and early 1980s, the specific characterization of the 8-hydroxy isomer came later.

A pivotal moment in the history of 8-HETE research was the work of Gschwendt and colleagues in 1986. They observed that topical application of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to mouse skin induced the formation of a major arachidonic acid metabolite.[1] Through purification and analysis using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and proton nuclear magnetic resonance (1H-NMR) spectroscopy, they identified this metabolite as 8-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acid (8-HETE).[1]

Subsequent research focused on elucidating the stereochemistry and biosynthetic pathway of this newly discovered HETE. In 1991, researchers demonstrated that the 8-HETE produced in mouse skin is almost exclusively the 8(S)-hydroxy enantiomer (8S-HETE).[2][3] This stereospecificity strongly suggested an enzymatic origin. Further investigation revealed that its biosynthesis involves the stereoselective abstraction of the 10DR hydrogen from arachidonic acid, a characteristic feature of an 8S-lipoxygenase enzyme.[2][3] This was a significant finding as it identified a novel lipoxygenase that specifically catalyzes 8S-oxygenation of arachidonic acid.[2][3] These early studies laid the foundation for understanding the biological significance of 8S-HETE, suggesting its involvement in inflammatory and hyperplastic responses in the skin.[2][3]

Biosynthesis of 8S-HETE

8S-HETE is primarily synthesized from arachidonic acid through the action of a specific lipoxygenase enzyme. However, non-enzymatic pathways can also contribute to its formation, resulting in a racemic mixture of 8S-HETE and its enantiomer, 8R-HETE.

Enzymatic Synthesis via 8S-Lipoxygenase

The predominant and stereospecific pathway for 8S-HETE production is catalyzed by the enzyme 8S-lipoxygenase (8S-LOX).[2][3] This enzyme facilitates the insertion of molecular oxygen at the C-8 position of arachidonic acid, forming an unstable intermediate, 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE). 8S-HpETE is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable 8S-HETE. The murine ortholog of human 15-lipoxygenase-2 (ALOX15B) has been identified as an enzyme with 8S-lipoxygenase activity.[4]

Non-Enzymatic Formation

8-HETE can also be formed non-enzymatically through the process of lipid peroxidation.[4] This occurs when arachidonic acid is oxidized by reactive oxygen species (ROS) in a non-specific manner. This free radical-mediated oxidation results in a racemic mixture of 8(S)-HETE and 8(R)-HETE.[4] The presence of a racemic mixture of 8-HETE in a biological sample is often indicative of oxidative stress.

Cytochrome P450 Pathway

While less characterized for 8-HETE specifically, cytochrome P450 (CYP) enzymes are known to metabolize arachidonic acid to various HETEs.[4] It is plausible that certain CYP isoforms may contribute to the formation of 8-HETE, potentially producing a mixture of R and S enantiomers.

Diagram of 8S-HETE Biosynthesis Pathways

Caption: Biosynthesis of 8S-HETE from arachidonic acid via enzymatic and non-enzymatic pathways.

Biological Activities and Signaling Pathways

8S-HETE exerts a range of biological effects by interacting with specific cellular targets and modulating downstream signaling cascades. Its functions are implicated in inflammation, cell migration, and gene regulation.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

One of the most well-characterized functions of 8S-HETE is its ability to act as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[5][6] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and play crucial roles in lipid metabolism and inflammation. 8(S)-HETE has been shown to be significantly more active in activating PPARα than its 8(R) enantiomer.[7][8]

Upon binding to 8S-HETE, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This activation of PPARα by 8S-HETE can influence lipid homeostasis and inflammatory responses.[5]

Diagram of 8S-HETE-Mediated PPARα Signaling Pathway

Caption: 8S-HETE activates PPARα, leading to the regulation of target gene transcription.

Modulation of MAPK and NF-κB Signaling Pathways

8-HETE has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to cellular processes such as proliferation, inflammation, and stress responses. In human ventricular cardiomyocytes, treatment with 8-HETE (at a concentration of 10 µM) leads to the phosphorylation and activation of key MAPK family members, including ERK1/2, p38 MAPK, and JNK.[9] This activation is implicated in the development of cellular hypertrophy.[9]

Furthermore, 8-HETE has been demonstrated to increase the DNA-binding activity of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes.[9] The activation of both MAPK and NF-κB pathways by 8-HETE suggests its role as a pro-inflammatory and pro-proliferative mediator in certain cellular contexts.

Diagram of 8-HETE's Influence on MAPK and NF-κB Pathways

Caption: 8-HETE activates MAPK and NF-κB signaling, leading to downstream cellular responses.

Role in Cell Migration

8S-HETE has been identified as a key regulator of corneal epithelial cell migration during wound healing.[10] Studies have shown that inhibition of lipoxygenases, which blocks the production of HETEs, delays wound closure.[10] This inhibitory effect can be reversed by the exogenous addition of 8S-HETE, while other HETEs like 12-HETE and 9-HETE have no effect.[10] This suggests a specific role for 8S-HETE in promoting the migration of corneal epithelial cells, a critical process in tissue repair.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 8S-HETE and its related isomers.

Table 1: Potency of 8-HETE Enantiomers on PPARα Activation

| Compound | Assay System | Parameter | Value | Reference |

| 8(S)-HETE | Competition binding assay with GST-xPPARα | IC50 | ≈500 nM | [8] |

| 8(R)-HETE | Competition binding assay with GST-xPPARα | IC50 | >10 µM | [7] |

| 8(S)-HETE | Transfection assays with mPPARα | - | Significantly more active than 8(R)-HETE | [8] |

Table 2: Concentrations of 8-HETE Used in In Vitro Cellular Assays

| Cell Line | Biological Effect | Concentration | Incubation Time | Reference |

| RL-14 (Human ventricular cardiomyocytes) | MAPK Activation (p-ERK, p-p38, p-JNK) | 10 µM | 2 hours | [7] |

| RL-14 (Human ventricular cardiomyocytes) | NF-κB Activation | 10 µM | 2 hours | [7] |

| RL-14 (Human ventricular cardiomyocytes) | Hypertrophic Marker Gene Expression | 2.5 - 10 µM | 6 hours | [7] |

| Rat Corneal Epithelium | Reversal of wound closure inhibition | Not specified | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 8S-HETE.

Extraction and Purification of 8-HETE from Biological Samples

Objective: To isolate 8-HETE from cells, tissues, or plasma for subsequent analysis.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Formic acid

-

Internal standard (e.g., 8-HETE-d8)

-

Solid-phase extraction (SPE) C18 cartridges

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Homogenize tissue samples in cold methanol. For plasma or cell pellets, add cold methanol to precipitate proteins. Add the internal standard to the sample.

-

Liquid-Liquid Extraction (optional): Acidify the sample with formic acid to pH 3.5-4.0. Extract the lipids by adding ethyl acetate, vortexing, and centrifuging to separate the phases. Collect the organic (upper) phase.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Loading: Load the acidified sample (or the dried and reconstituted organic extract) onto the cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities, followed by hexane to remove non-polar lipids.

-

Elution: Elute 8-HETE from the cartridge using ethyl acetate.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., methanol/water).

Diagram of 8-HETE Extraction Workflow

Caption: A typical workflow for the solid-phase extraction of 8-HETE from biological samples.

Chiral Separation of 8-HETE Enantiomers by HPLC

Objective: To separate and quantify the 8(S)- and 8(R)- enantiomers of 8-HETE.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H)

-

Mobile phase: n-Hexane/Isopropanol/Acetic Acid (e.g., 100:2:0.1, v/v/v)

-

8-HETE standards (racemic, 8S-, and 8R-)

-

Extracted and purified sample

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Injection: Inject the racemic and individual enantiomer standards to determine their retention times.

-

Sample Injection: Inject the reconstituted sample extract.

-

Data Acquisition: Monitor the elution profile at a wavelength of 235 nm.

-

Quantification: Integrate the peak areas of the 8S- and 8R-HETE enantiomers. Quantify their concentrations by comparing the peak areas to a standard curve.

Western Blot Analysis of MAPK Activation

Objective: To measure the phosphorylation of ERK1/2 in response to 8S-HETE treatment.

Materials:

-

Cultured cells (e.g., RL-14)

-

8S-HETE

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells for 12-24 hours. Treat the cells with 8S-HETE at the desired concentration and for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

Objective: To assess the DNA-binding activity of NF-κB in nuclear extracts from cells treated with 8S-HETE.

Materials:

-

Cultured cells

-

8S-HETE

-

Nuclear extraction buffers

-

Biotin-labeled oligonucleotide probe containing the NF-κB consensus sequence

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Nuclear Extraction: Treat cells with 8S-HETE. Prepare nuclear extracts from the treated and control cells.

-

Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Analysis: Visualize the shifted bands corresponding to the NF-κB-DNA complexes.

Conclusion and Future Directions

8S-HETE has emerged as a significant lipid mediator with diverse biological functions, from regulating inflammation and cell migration to activating nuclear receptors. Its stereospecific synthesis via 8S-lipoxygenase highlights the precision of enzymatic processes in generating bioactive molecules. The ability of 8S-HETE to potently activate PPARα provides a direct link between arachidonic acid metabolism and the transcriptional regulation of lipid homeostasis and inflammation. Furthermore, its influence on the MAPK and NF-κB signaling pathways underscores its role in fundamental cellular processes.

For researchers, scientists, and drug development professionals, 8S-HETE and its metabolic pathways represent promising areas of investigation. Future research should focus on:

-

Elucidating the full spectrum of 8S-HETE's biological targets and signaling pathways.

-

Investigating the therapeutic potential of modulating 8S-HETE levels or its downstream signaling in inflammatory diseases, wound healing, and cancer.

-

Developing specific inhibitors or agonists for the 8S-lipoxygenase enzyme to precisely control 8S-HETE production.

-

Further characterizing the role of 8S-HETE in various tissues and disease models to better understand its physiological and pathological significance.

A deeper understanding of the intricate roles of 8S-HETE will undoubtedly open new avenues for the development of novel therapeutic strategies for a wide range of human diseases.

References

- 1. 8-Hete | C20H32O3 | CID 11976122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 8(S)-Hydroxyeicosapentaenoic Acid (8S-HEPE) from Eicosapentaenoic Acid (EPA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biosynthesis of 8(S)-hydroxyeicosapentaenoic acid (8S-HEPE), a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The primary enzymatic route for this compound synthesis is via the action of 8S-lipoxygenase. This document details the enzymatic pathway, presents quantitative data on its production, provides detailed experimental protocols for its synthesis and analysis, and explores its downstream signaling pathways. The information herein is intended to be a valuable resource for researchers investigating the therapeutic potential of this compound and related compounds in inflammation and metabolic diseases.

The this compound Biosynthesis Pathway

The synthesis of this compound from EPA is a stereospecific enzymatic reaction primarily catalyzed by 8S-lipoxygenase (8S-LOX). In murine models, the enzyme responsible for this conversion is the ortholog of human 15-lipoxygenase-2, which exhibits 8S-lipoxygenase activity.[1] The pathway proceeds in two main steps:

-

Oxygenation: Molecular oxygen is inserted at the C-8 position of EPA by 8S-lipoxygenase, forming the unstable intermediate 8(S)-hydroperoxyeicosapentaenoic acid (8S-HPEPE).

-

Reduction: The hydroperoxy group of 8S-HPEPE is subsequently reduced to a hydroxyl group, yielding the stable product 8(S)-HEPE. This reduction can be catalyzed by cellular peroxidases, such as glutathione peroxidases.

The biosynthesis of this compound from EPA is a targeted enzymatic process that results in a specific stereoisomer, which is crucial for its distinct biological activities.

References

The Physiological Role of 8S-Hydroxyeicosatetraenoic Acid (8S-HETE) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8S-hydroxyeicosatetraenoic acid (8S-HETE) is a stereospecific bioactive lipid mediator derived from the metabolism of arachidonic acid. While less studied than other eicosanoids, emerging evidence highlights its significant role in a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of 8S-HETE's physiological functions, with a focus on its biosynthesis, downstream cellular signaling pathways, and its implications in health and disease. Particular emphasis is placed on its role in activating the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate further research and drug development efforts targeting this potent lipid mediator.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, are critical regulators of a vast array of physiological and pathological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities, which are highly dependent on the position and stereochemistry of the hydroxyl group. 8S-HETE, the S-enantiomer of 8-HETE, is an endogenously produced lipid mediator that has been implicated in inflammation, cell migration, and cellular hypertrophy.[1][2] Understanding the intricate cellular signaling networks governed by 8S-HETE is crucial for elucidating its precise physiological roles and for the development of novel therapeutic strategies.

Biosynthesis of 8S-HETE

8S-HETE can be synthesized in mammals through two primary routes: enzymatic and non-enzymatic pathways. The stereospecificity of the resulting molecule is a key determinant of its biological activity and is dictated by its biosynthetic origin.

-

Enzymatic Synthesis: The stereospecific formation of 8S-HETE is catalyzed by the enzyme 8S-lipoxygenase (8S-LOX) . This enzyme facilitates the insertion of molecular oxygen at the C8 position of arachidonic acid, followed by the reduction of the resulting hydroperoxyeicosatetraenoic acid (8S-HpETE) to 8S-HETE.[2] In mice, an ortholog of human 15-lipoxygenase-2 (15-LO-2) has been identified as an 8S-lipoxygenase, responsible for the production of 8S-HETE.[3]

-

Non-Enzymatic Synthesis: 8-HETE can also be produced as a racemic mixture of 8S-HETE and 8R-HETE through non-enzymatic lipid peroxidation.[2] This process is initiated by free radicals and results in the random oxidation of arachidonic acid, leading to the formation of various HETE isomers without stereospecificity.

The distinct biosynthetic pathways underscore the importance of chiral analysis in studying the biological effects of 8-HETE, as the presence of a significant enantiomeric excess of 8S-HETE suggests an enzymatic origin and a specific physiological role.

Cellular Signaling Pathways of 8S-HETE

8S-HETE exerts its biological effects by modulating several key intracellular signaling pathways. While a specific cell surface receptor for 8S-HETE has yet to be definitively identified, evidence suggests the involvement of a G-protein coupled receptor (GPCR). The downstream signaling cascades primarily involve the activation of MAPK, NF-κB, and PPARα.

MAPK and NF-κB Signaling

8S-HETE has been shown to be a potent activator of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, particularly in cardiomyocytes.[4][5] This activation is a critical event leading to cellular hypertrophy, a condition characterized by an increase in cell size.[4]

The proposed signaling cascade is initiated by the binding of 8S-HETE to a putative GPCR on the cell surface. This interaction is thought to activate G-proteins, which in turn trigger a downstream cascade involving the phosphorylation and activation of key kinases. While the precise upstream regulators linking the putative GPCR to the MAPK and NF-κB pathways have not been fully elucidated for 8S-HETE, the activation of Phospholipase C (PLC) and subsequent production of diacylglycerol (DAG) and inositol trisphosphate (IP3) is a common mechanism for GPCRs that couple to Gαq/11.

MAPK Pathway Activation: 8S-HETE treatment of human ventricular cardiomyocytes (RL-14 cells) leads to the phosphorylation of all three major MAPK subfamilies:

-

Extracellular signal-regulated kinases (ERK1/2)

-

p38 MAPK

-

c-Jun N-terminal kinases (JNK) [1]

NF-κB Pathway Activation: 8S-HETE also promotes the activation of NF-κB. This likely occurs through the canonical pathway, which involves the phosphorylation and subsequent degradation of the inhibitory protein IκB. The release of NF-κB allows its translocation to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes, including those involved in inflammation and cell growth.[4] Studies on other HETEs suggest the involvement of the IκB kinase (IKK) complex in this process.[6]

PPARα Signaling

8S-HETE is a potent and selective activator of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3] The interaction between 8S-HETE and PPARα is stereospecific, with the 8S-enantiomer being significantly more active than the 8R-enantiomer.[3]

Upon binding to 8S-HETE, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and other metabolic processes.[7]

Physiological and Pathophysiological Roles

The activation of these signaling pathways by 8S-HETE translates into distinct physiological and pathophysiological effects.

-

Cardiac Hypertrophy: As previously mentioned, 8S-HETE induces hypertrophy in human ventricular cardiomyocytes.[4] This effect is mediated by the activation of MAPK and NF-κB signaling pathways and is characterized by an increase in the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[8][9]

-

Cell Migration: 8S-HETE plays a key role in regulating corneal epithelial cell migration, a critical process in wound healing. Exogenously added 8S-HETE can reverse the inhibitory effects of lipoxygenase inhibitors on F-actin organization and epithelial wound closure.[10]

-

Inflammation: The activation of NF-κB and PPARα by 8S-HETE suggests its involvement in inflammatory processes. NF-κB is a central regulator of pro-inflammatory gene expression, while PPARα activation can have anti-inflammatory effects. The net effect of 8S-HETE on inflammation is likely context-dependent.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of 8S-HETE with its molecular targets and its effects on cellular processes.

Table 1: Binding Affinity and Potency of 8S-HETE

| Parameter | Target/Process | Cell Line/System | Value | Reference(s) |

| IC50 | GST-xPPARα binding | In vitro competition binding assay | ≈ 500 nM | [3] |

| Effective Concentration | MAPK Phosphorylation | RL-14 | 10 µM | [5] |

| Effective Concentration | NF-κB Activation | RL-14 | 10 µM | [5] |

Table 2: Effects of 8S-HETE on Cardiomyocyte Hypertrophy

| Parameter | Cell Line | 8S-HETE Concentration(s) | Incubation Time | Observed Effect | Reference(s) |

| Hypertrophic Marker Gene Expression (ANP, BNP, β-MHC) | RL-14 | 2.5 - 10 µM | 6 hours | Dose-dependent increase in mRNA levels | [8] |

| β-MHC/α-MHC mRNA Ratio | RL-14 | 10 µM | 2 - 24 hours | Time-dependent increase | [8] |

| Cell Viability (MTT Assay) | RL-14 | 0.5 - 40 µM | 24 hours | No significant change | [8] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological role of 8S-HETE.

Chiral Separation and Quantification of 8S-HETE

Distinguishing between the 8S and 8R enantiomers of 8-HETE is critical for understanding its biological activity.

Objective: To separate and quantify 8S-HETE and 8R-HETE in a biological sample.

Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., cell lysate, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.

-

Solid-Phase Extraction (SPE): Partially purify the HETE fraction from the total lipid extract using a C18 SPE cartridge.

-

Chiral High-Performance Liquid Chromatography (HPLC): Separate the 8S- and 8R-HETE enantiomers using a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H). A normal-phase mobile system, such as a mixture of n-hexane and isopropanol with a small amount of acid (e.g., acetic acid or trifluoroacetic acid), is typically used.

-

Detection and Quantification: Detect and quantify the separated enantiomers using a mass spectrometer (LC-MS). The amount of each enantiomer is determined by integrating the peak areas and comparing them to a standard curve generated with known amounts of purified 8S-HETE and 8R-HETE.

Cell-Based Assays for Signaling Pathway Activation

6.2.1. MAPK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of 8S-HETE on the phosphorylation of MAPK family members (ERK1/2, p38, JNK).

Methodology:

-

Cell Culture and Treatment: Culture the desired cell line (e.g., RL-14 cardiomyocytes) to sub-confluency. Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal phosphorylation levels. Treat the cells with 8S-HETE (e.g., 10 µM) or vehicle control for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated forms of ERK1/2, p38, and JNK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total ERK1/2, β-actin).

6.2.2. NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To measure the effect of 8S-HETE on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect the target cells with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, treat the cells with 8S-HETE (e.g., 10 µM) or vehicle control for a specified duration.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-change in NF-κB activity is calculated relative to the vehicle-treated control.

PPARα Transactivation Assay

Objective: To assess the ability of 8S-HETE to activate PPARα-mediated gene transcription.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., COS-1 or HEK293) with a PPARα expression plasmid, a reporter plasmid containing PPREs linked to a luciferase gene, and a Renilla luciferase control plasmid.

-

Cell Treatment: Treat the transfected cells with various concentrations of 8S-HETE or a known PPARα agonist (positive control) for 24 hours.

-

Luciferase Assay: Perform a dual-luciferase assay as described for the NF-κB activation assay.

-

Data Analysis: Calculate the fold-induction of luciferase activity relative to the vehicle control. An EC50 value can be determined by fitting the dose-response data to a sigmoidal curve.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To evaluate the effect of 8S-HETE on cell migration.

Methodology:

-

Cell Seeding: Grow a confluent monolayer of the cells of interest (e.g., corneal epithelial cells) in a multi-well plate.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Cell Treatment: Wash the cells to remove detached cells and then incubate them in a medium containing 8S-HETE or vehicle control.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point. The rate of cell migration is determined by the percentage of wound closure over time.

Quantification of Cardiac Hypertrophy

Objective: To measure the hypertrophic response of cardiomyocytes to 8S-HETE treatment.

Methodology:

-

Gene Expression Analysis: Treat cardiomyocytes (e.g., RL-14 or AC16 cells) with 8S-HETE. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic markers such as ANP, BNP, and β-MHC.

-

Cell Size Measurement: After treatment with 8S-HETE, fix the cells and capture images using a phase-contrast microscope. Measure the cell surface area using image analysis software. An increase in the average cell surface area is indicative of hypertrophy.

Conclusion and Future Directions

8S-HETE is an important stereospecific lipid mediator that plays a significant role in cellular signaling. Its ability to activate the MAPK, NF-κB, and PPARα pathways underlies its involvement in key physiological and pathological processes, including cardiac hypertrophy, cell migration, and inflammation. The methodologies outlined in this guide provide a framework for the continued investigation of this potent eicosanoid.

Several key areas warrant further investigation. The definitive identification of the cell surface receptor(s) for 8S-HETE is a critical next step to fully elucidate its mechanism of action. A more detailed characterization of the upstream signaling components that link this putative receptor to the MAPK and NF-κB pathways is also needed. Furthermore, in vivo studies are required to validate the physiological relevance of the cellular effects observed in vitro. A deeper understanding of the signaling networks regulated by 8S-HETE will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, including cardiovascular disorders and inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of cellular hypertrophy by 8-hydroxyeicosatetraenoic acid in the human ventricular cardiomyocyte, RL-14 cell line, is implicated by MAPK and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-, 12- and 15-Hydroxyeicosatetraenoic acids induce cellular hypertrophy in the human ventricular cardiomyocyte, RL-14 cell line, through MAPK- and NF-κB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

8S-HETE and its Involvement in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 8S-HETE in Inflammation

8(S)-hydroxyeicosatetraenoic acid (8S-HETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid.[1][2] As a member of the eicosanoid family, 8S-HETE is increasingly recognized for its potent pro-inflammatory activities and its involvement in a variety of physiological and pathophysiological processes.[3] Its chemical formula is C₂₀H₃₂O₃, and its IUPAC name is (5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid.[4][5] This technical guide provides a comprehensive overview of the biosynthesis of 8S-HETE, its intricate involvement in key inflammatory signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing our understanding of this critical inflammatory mediator and exploring its potential as a therapeutic target.

Biosynthesis of 8S-HETE: The Lipoxygenase Pathway

The primary route for the synthesis of 8S-HETE in mammals is through the lipoxygenase (LOX) pathway.[2] Specifically, an 8S-lipoxygenase enzyme stereoselectively converts arachidonic acid into 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE), which is then rapidly reduced to 8S-HETE.[1][2] This enzymatic process is distinct from non-enzymatic autoxidation, which produces a racemic mixture of 8(R)-HETE and 8(S)-HETE.[2] In murine models, the expression of 8S-lipoxygenase activity has been observed in the skin following topical application of phorbol esters or calcium ionophores.[1]

Involvement in Inflammatory Pathways

8S-HETE exerts its pro-inflammatory effects by modulating several key signaling cascades within target cells. The primary pathways implicated in 8S-HETE-mediated inflammation are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Additionally, 8S-HETE is a known activator of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Activation of MAPK and NF-κB Signaling

Studies have demonstrated that 8-HETE can induce the phosphorylation and activation of key components of the MAPK pathway, including ERK1/2, p38, and JNK.[3] The activation of these kinases leads to a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[3] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. The activation of the MAPK and NF-κB pathways by 8S-HETE contributes to its observed pro-inflammatory and cell-proliferative effects.[3]

Activation of PPARα

8S-HETE is a potent and selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[6][7] Upon binding to 8S-HETE, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of PPARα by 8S-HETE adds another layer of complexity to its biological activities, influencing both metabolic and inflammatory processes.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the biological activities of 8S-HETE. It is important to note that specific binding affinities (Kd) for a dedicated 8S-HETE receptor have not yet been fully elucidated.

| Parameter | Value | Cell/System | Biological Effect | Reference(s) |

| IC₅₀ | ~500 nM | In vitro binding assay | Interaction with GST-xPPARα | [1] |

| ED₅₀ | 1 µM | Coactivator-dependent receptor ligand assay (CARLA) | Induction of xPPARα-SRC-1 interaction | [2] |

| Peak Chemotactic Response | 5 µg/mL | Human Neutrophils | Stimulation of neutrophil migration | [4] |

| MAPK Activation | 10 µM | RL-14 cells (human ventricular cardiomyocytes) | Increased phosphorylation of ERK1/2, p38, and JNK | [8] |

| NF-κB Activation | 10 µM | RL-14 cells (human ventricular cardiomyocytes) | Increased NF-κB binding activity | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inflammatory effects of 8S-HETE.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method for assessing the chemotactic activity of 8S-HETE on primary human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)

-

8S-HETE

-

Hanks' Balanced Salt Solution (HBSS)

-

Methanol

-

Wright-Giemsa stain

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10⁶ cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of 8S-HETE in HBSS to the desired concentrations (e.g., 0.1 to 10 µg/mL). Use HBSS with the vehicle (e.g., ethanol) as a negative control.

-

Chamber Assembly: Add 200 µL of the 8S-HETE dilutions or control to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.

-

Cell Seeding: Add 200 µL of the neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

-

Staining: After incubation, remove the membrane. Wipe the upper surface to remove non-migrated cells. Fix the membrane in methanol and stain with Wright-Giemsa stain.

-

Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

Protocol 2: Western Blot Analysis for MAPK and NF-κB Activation

This protocol details the detection of phosphorylated (activated) forms of key signaling proteins in the MAPK and NF-κB pathways following 8S-HETE stimulation.

Materials:

-

Cultured cells (e.g., macrophages, endothelial cells)

-

8S-HETE

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of 8S-HETE for the desired time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature samples by heating.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to 8S-HETE stimulation.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

8S-HETE

-

Cell culture medium

-

Luciferase assay reagent kit (containing lysis buffer and luciferase substrate)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Treat the cells with a dose range of 8S-HETE for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., TNF-α).

-

Cell Lysis: After treatment, wash the cells with PBS and add lysis buffer to each well. Incubate for 15-20 minutes at room temperature to ensure complete cell lysis.

-

Luciferase Assay: Add the luciferase assay substrate to each well.

-

Measurement: Immediately measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the effects of 8S-HETE on inflammatory responses in a cellular model.

Conclusion and Future Directions

8S-HETE is a potent lipid mediator that plays a significant role in orchestrating inflammatory responses. Its biosynthesis via the 8S-lipoxygenase pathway and its ability to activate the MAPK, NF-κB, and PPARα signaling pathways underscore its importance as a pro-inflammatory molecule. While significant progress has been made in understanding its biological functions, several key areas warrant further investigation. The identification and characterization of a specific cell surface receptor for 8S-HETE, potentially a G-protein coupled receptor, is a critical next step to fully elucidate its mechanism of action. Furthermore, comprehensive dose-response studies are needed to quantify its effects on the production of a broader range of inflammatory cytokines and chemokines in various immune cell types. A deeper understanding of the intricate roles of 8S-HETE in both acute and chronic inflammatory diseases will undoubtedly open new avenues for the development of novel therapeutic strategies targeting this important signaling lipid.

References

- 1. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decrypting orphan GPCR drug discovery via multitask learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orphan G protein-coupled receptors: targets for new therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]

The Role of 8S-Hydroxyeicosapentaenoic Acid in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8S-hydroxyeicosapentaenoic acid (8S-Hepe), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potential regulator of adipocyte differentiation and function. This technical guide provides an in-depth overview of the current understanding of this compound's role in adipogenesis, with a focus on its anti-adipogenic and anti-inflammatory properties. This document details the experimental protocols for studying the effects of this compound on adipocyte differentiation, presents quantitative data from key studies, and illustrates the putative signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for obesity and related metabolic disorders.

Introduction

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is critical for maintaining metabolic homeostasis. Dysregulation of adipogenesis is a key factor in the pathophysiology of obesity and associated metabolic diseases, including type 2 diabetes and cardiovascular disease. The differentiation of adipocytes is a complex process regulated by a network of transcription factors, with peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators.

Recent research has highlighted the role of lipid mediators, derived from polyunsaturated fatty acids, in modulating adipogenesis and inflammation. Among these, this compound has been identified as a bioactive metabolite with potent anti-adipogenic and anti-inflammatory effects in vitro.

Quantitative Data on the Effects of this compound on Adipocyte Differentiation

The following tables summarize the quantitative data from studies investigating the effects of this compound on 3T3-L1 adipocyte differentiation.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Treatment | Concentration | Reduction in Lipid Content (vs. Control) | p-value | Reference |

| This compound | 5 µM | Significant | < 0.01 | [1] |

Table 2: Effect of this compound on Adipogenic and Inflammatory Gene Expression in 3T3-L1 Adipocytes

| Gene | Treatment | Concentration | Change in Expression (vs. Control) | p-value | Reference |

| Acetyl-CoA Carboxylase | This compound | 5 µM | Lower | 0.059 | [1] |

| Fatty Acid Synthase | This compound | 5 µM | Lower | 0.042 | [1] |

| Interleukin-6 (IL-6) | This compound | 5 µM | Lower | < 0.05 | [1] |

| Arginase 1 | This compound | 5 µM | Trend towards higher | 0.067 | [1] |

Signaling Pathways of this compound in Adipocyte Differentiation

The precise signaling pathways through which this compound exerts its anti-adipogenic effects are still under investigation. However, current evidence suggests a potential role for the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and modulation of inflammatory signaling.

Putative Signaling Pathway of this compound in Adipocytes

Caption: Putative signaling pathway of this compound in adipocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of this compound in adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with 5 µM this compound or vehicle control.

-

Maturation: On day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) with or without this compound.

-

From day 4 onwards, replace the medium every two days with DMEM containing 10% FBS.

-

Mature adipocytes are typically observed between days 8 and 10.

Oil Red O Staining for Lipid Accumulation

Protocol:

-

Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain with a freshly prepared Oil Red O solution (0.21% Oil Red O in 60% isopropanol) for 10 minutes at room temperature.

-

Wash the cells extensively with water.

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.

Quantitative Real-Time PCR (qPCR)

Protocol:

-

RNA Extraction: Extract total RNA from 3T3-L1 cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for adipogenic markers (e.g., Pparg, Cebpa, Fabp4, Fasn) and a housekeeping gene (e.g., Actb, Gapdh).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Table 3: Recommended Mouse qPCR Primer Sequences

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Pparg | TCGCTGATGCACTGCCTATG | GAGAGGTCCACAGAGCTGATT |

| Cebpa | CAAGAACAGCAACGAGTACCG | GTCACTGGTCAACTCCAGCAC |

| Adiponectin | GATGGCAGAGATGGCACCCC | TGGAAGCCAAGCTCATCACC |

| Fasn | GCTGCGGAAACTTCAGGAAAT | AGAGACGTGTCACTCCTGGACTT |

| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |

Western Blotting

Protocol:

-

Protein Extraction: Lyse 3T3-L1 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against adipogenic markers (e.g., PPARγ, C/EBPα, FABP4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 4: Recommended Primary Antibodies for Western Blotting

| Target Protein | Supplier | Catalog Number |

| PPARγ | Cell Signaling Technology | #2435 |

| C/EBPα | Cell Signaling Technology | #8178 |

| FABP4 | Cell Signaling Technology | #2120 |

| β-Actin | Cell Signaling Technology | #4970 |

| GAPDH | Cell Signaling Technology | #5174 |

Conclusion

This compound demonstrates significant anti-adipogenic and anti-inflammatory properties in vitro, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders. The data presented in this guide indicate that this compound inhibits lipid accumulation and downregulates the expression of key genes involved in fatty acid synthesis. The putative mechanism of action involves the activation of PPARα and the modulation of inflammatory signaling pathways. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the molecular mechanisms of this compound and to explore its therapeutic potential in preclinical models. Further research is warranted to fully elucidate the signaling cascades regulated by this compound and to validate its efficacy and safety in vivo.

References

The Enzymatic Production of 8S-Hydroxyeicosatetraenoic Acid (8S-HETE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8S-Hydroxyeicosatetraenoic acid (8S-HETE) is a stereospecific bioactive lipid mediator derived from the enzymatic oxygenation of arachidonic acid. As a potent endogenous ligand for peroxisome proliferator-activated receptor alpha (PPARα), 8S-HETE plays a significant role in regulating gene expression associated with lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the enzymatic production of 8S-HETE, focusing on the use of recombinant murine 8S-lipoxygenase (8S-LOX). Detailed methodologies for enzyme expression and purification, enzymatic synthesis of 8S-HETE, and product purification are presented. Furthermore, this guide includes a summary of quantitative data for different production strategies and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids generated from the oxygenation of arachidonic acid by various enzymatic and non-enzymatic pathways. The biological activity of HETEs is profoundly influenced by the position and stereochemistry of the hydroxyl group. 8S-HETE, in particular, has garnered significant interest due to its specific activation of PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation and inflammatory responses.[1][2] The stereospecific synthesis of 8S-HETE is crucial for elucidating its precise biological functions and for the development of targeted therapeutics.

The primary enzymatic route for 8S-HETE production involves the action of 8S-lipoxygenase (8S-LOX).[3] While a dedicated 8R-lipoxygenase has not been identified in humans, the murine ortholog of human ALOX15B functions as an 8S-lipoxygenase, almost exclusively producing the S-enantiomer.[3][4] This enzyme has been successfully expressed in recombinant systems, such as Escherichia coli, providing a reliable source for the controlled production of 8S-HETE.[5]

This guide offers an in-depth exploration of the enzymatic production of 8S-HETE, providing researchers with the necessary protocols and data to produce and study this important signaling molecule.

Biosynthesis and Signaling Pathway of 8S-HETE

The enzymatic synthesis of 8S-HETE from arachidonic acid is a two-step process initiated by 8S-lipoxygenase. The enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 8S-hydroperoxyeicosatetraenoic acid (8S-HpETE). This unstable intermediate is then reduced by cellular peroxidases to the more stable 8S-HETE.

Once produced, 8S-HETE can act as an intracellular signaling molecule. One of its primary mechanisms of action is through the direct binding and activation of PPARα.[1] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivators and the initiation of gene transcription.

Experimental Protocols

The following sections provide detailed protocols for the enzymatic production of 8S-HETE, from the expression of recombinant mouse 8S-lipoxygenase to the purification of the final product.

Expression and Purification of Recombinant Mouse 8S-Lipoxygenase (His-tagged)

This protocol describes the expression of His-tagged mouse 8S-LOX in E. coli BL21(DE3) and its purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Materials:

-

pET expression vector containing the mouse 8S-lipoxygenase gene with an N-terminal 6xHis tag

-

E. coli BL21(DE3) competent cells

-

Luria-Bertani (LB) medium and agar plates containing the appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

-

Transformation: Transform the pET-8S-LOX plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.[6]

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at 18-20°C for 16-20 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged 8S-LOX with 5 column volumes of Elution Buffer.

-

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

-

Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter unit and store at -80°C in aliquots containing 10% glycerol.

Enzymatic Synthesis of 8S-HETE

This protocol describes the conversion of arachidonic acid to 8S-HETE using either purified recombinant 8S-LOX or whole E. coli cells expressing the enzyme.

Materials:

-

Purified recombinant mouse 8S-LOX or E. coli cells expressing 8S-LOX

-

Arachidonic acid

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.0

-

Ethanol

-

Reducing agent (e.g., SnCl₂ or Triphenylphosphine)

Procedure (using Purified Enzyme):

-

Substrate Preparation: Prepare a stock solution of arachidonic acid in ethanol.

-

Reaction Setup: In a suitable reaction vessel, combine the Reaction Buffer and the purified 8S-LOX.

-

Initiation: Initiate the reaction by adding the arachidonic acid stock solution to the reaction mixture with gentle stirring. A typical final concentration is 5 mM arachidonic acid.[2]

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.[5]

-

Reduction: Stop the reaction and reduce the intermediate 8S-HpETE to 8S-HETE by adding a reducing agent.

-

Extraction: Proceed to the purification of 8S-HETE.

Procedure (using Whole Cells):

-

Cell Preparation: Resuspend the E. coli cells expressing 8S-LOX in the Reaction Buffer to a desired concentration (e.g., 15 g/L).[2]

-

Reaction Setup: Add the cell suspension to a reaction vessel.

-

Initiation: Add the arachidonic acid stock solution (final concentration 5 mM) to the cell suspension.[2]

-

Incubation: Incubate the reaction at 30-35°C for 60-90 minutes with shaking.[2][5]

-

Extraction: Centrifuge the reaction mixture to pellet the cells and collect the supernatant for 8S-HETE purification. The reduction of 8S-HpETE is often carried out by endogenous cellular peroxidases.

Purification of 8S-HETE by Solid-Phase Extraction (SPE)

This protocol describes the purification of 8S-HETE from the enzymatic reaction mixture using a C18 solid-phase extraction cartridge.

Materials:

-

C18 SPE cartridge

-

Methanol

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.[7][8]

-

Sample Loading: Acidify the reaction supernatant to pH 3-4 with a dilute acid and load it onto the conditioned cartridge.

-